N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine
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Overview
Description
N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine is a synthetic organic compound primarily used as a building block in the synthesis of more complex molecules. It is not found naturally and is specifically created for its utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine typically involves the reaction of 3-bromo-4-ethoxybenzyl chloride with N-ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives .
Scientific Research Applications
N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-Bromo-4-ethoxybenzyl)-N-ethylethanamine is unique due to its specific substitution pattern and the presence of both ethyl and ethoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-4-15(5-2)10-11-7-8-13(16-6-3)12(14)9-11/h7-9H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXIPXHHOOCRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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